molecular formula C19H18O5 B191470 Eucalyptin CAS No. 3122-88-1

Eucalyptin

Cat. No.: B191470
CAS No.: 3122-88-1
M. Wt: 326.3 g/mol
InChI Key: NHMMAMIRMITGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eucalyptin is a naturally occurring flavonoid compound found in various species of the Eucalyptus plant. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound is a C-methylflavone, which contributes to its unique chemical structure and biological functions.

Mechanism of Action

Target of Action

Eucalyptin, also known as Eucalyptol or 1,8-cineole, primarily targets the immune response and mucin genes . It modulates the immune response, reducing pain, swelling, and inflammation . It also affects mucin genes, which are responsible for mucus production .

Mode of Action

This compound interacts with its targets by inducing interferon regulatory factor 3 (IRF3) and controlling nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This results in decreased mucin gene expression, reducing mucus hypersecretion . It also inhibits reactive oxygen species (ROS)-mediated mucus hypersecretion .

Biochemical Pathways

This compound affects several biochemical pathways. It induces IRF3 and controls NF-κB, which are key players in the immune response . It also decreases the expression of mucin genes MUC2 and MUC19, reducing mucus production . Furthermore, it inhibits ROS-mediated mucus hypersecretion and steroid resistance-inducing superoxides .

Pharmacokinetics

A study on the pharmacokinetics of inhaled 1,8-cineole in humans showed peak plasma concentrations after 18 minutes, with a biphasic mean distribution of 67 minutes and an elimination half-life of 1046 minutes .

Result of Action

The action of this compound results in several molecular and cellular effects. It reduces pain, swelling, and inflammation . It also exhibits antibacterial activity against some bacterial species and has cough suppressant actions . On a cellular level, it inhibits cytokines relevant for exacerbation, such as tumor necrosis factor alpha (TNFα), interleukin (IL)-1β, IL-6, and IL-8 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the growth conditions of the Eucalyptus tree from which this compound is derived can affect the compound’s properties . Additionally, the compound’s action may be influenced by the individual’s health status and other environmental factors .

Biochemical Analysis

Biochemical Properties

Eucalyptin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. This compound is part of a rich phytochemical composition that includes eucalyptol, 1,8-cineole, limonene, citronellal, citral, eudesmol, α and β-pinene, p-cymene, terpinen-4-ol, terpineol, α–phellanderene and 9β-sitosterol .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The essential oil from the eucalyptus, which contains this compound, possesses anti-bacterial, anti-viral, anti-fungal, antioxidant, antimalarial, analgesic, antiseptic, anti-diabetic, anti-cancerous, anti-inflammatory and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eucalyptin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the methylation of flavonoid compounds using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction typically requires a solvent like dimethylformamide and a base such as potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from Eucalyptus leaves. The leaves are subjected to solvent extraction methods, such as hydro-distillation or supercritical fluid extraction, to isolate the essential oils containing this compound. The extracted oils are then purified using chromatographic techniques to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Eucalyptin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids. Reducing agents such as sodium borohydride are typically used.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Bromine, chlorine, iodine, often in the presence of a catalyst or under UV light.

Major Products Formed:

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Halogenated flavonoids.

Scientific Research Applications

Eucalyptin has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and synthesis. Its unique structure makes it a valuable subject for exploring reaction mechanisms and developing new synthetic methods.

    Biology: this compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection. It is also studied for its potential to modulate enzyme activities and signaling pathways.

    Medicine: this compound’s anti-inflammatory and antimicrobial properties have led to research into its potential therapeutic applications. It is investigated for its ability to reduce inflammation, combat microbial infections, and support wound healing.

    Industry: this compound is used in the formulation of natural health products, cosmetics, and pharmaceuticals. Its antioxidant and antimicrobial properties make it a valuable ingredient in skincare products and natural preservatives.

Comparison with Similar Compounds

Eucalyptin can be compared with other similar flavonoid compounds, such as:

    Quercetin: Both this compound and quercetin exhibit antioxidant and anti-inflammatory properties. this compound’s unique C-methylation distinguishes it from quercetin.

    Kaempferol: Similar to this compound, kaempferol has antioxidant and antimicrobial activities. The structural differences between the two compounds result in variations in their biological activities.

    Luteolin: Luteolin shares anti-inflammatory and antioxidant properties with this compound. The presence of different functional groups in their structures leads to differences in their mechanisms of action.

This compound’s uniqueness lies in its specific methylation pattern, which contributes to its distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-10-17(21)16-14(20)9-15(12-5-7-13(22-3)8-6-12)24-19(16)11(2)18(10)23-4/h5-9,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMMAMIRMITGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185145
Record name Eucalyptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3122-88-1
Record name Eucalyptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3122-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eucalyptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eucalyptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eucalyptin
Reactant of Route 2
Eucalyptin
Reactant of Route 3
Eucalyptin
Reactant of Route 4
Eucalyptin
Reactant of Route 5
Eucalyptin
Reactant of Route 6
Eucalyptin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.